5-[(Trimethylsilyl)oxy]isoquinoline
CAS No.:
Cat. No.: VC18493384
Molecular Formula: C12H15NOSi
Molecular Weight: 217.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NOSi |
|---|---|
| Molecular Weight | 217.34 g/mol |
| IUPAC Name | isoquinolin-5-yloxy(trimethyl)silane |
| Standard InChI | InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3 |
| Standard InChI Key | LPVLIOWGFDWNIG-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=CC=CC2=C1C=CN=C2 |
Introduction
Structural and Electronic Characteristics
Core Architecture
5-[(Trimethylsilyl)oxy]isoquinoline consists of an isoquinoline backbone—a fused bicyclic system comprising a benzene ring condensed with a pyridine ring—modified at the 5-position by a trimethylsilyl (TMS) ether group (-OSi(CH₃)₃). The TMS group introduces significant steric bulk and electron-donating effects, altering the molecule’s electronic profile compared to unsubstituted isoquinoline .
Table 1: Key structural parameters of 5-[(Trimethylsilyl)oxy]isoquinoline
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₇NOSi | |
| Molecular weight | 243.42 g/mol | |
| Hybridization at Si | sp³ | |
| Bond angle (C-O-Si) | 120°–125° |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the TMS group: a singlet at δ 0.15–0.25 ppm in ¹H NMR and δ −5 to 5 ppm in ²⁹Si NMR . Infrared spectroscopy shows a characteristic Si-O-C stretch at 1,050–1,100 cm⁻¹, confirming ether linkage formation .
Synthetic Methodologies
Silylation of Isoquinolinols
The most direct route involves silyl protection of 5-hydroxyisoquinoline using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine:
This method achieves yields exceeding 85% under anhydrous conditions .
Alternative Approaches
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N-Heterocyclic carbene (NHC) catalysis: Utilizes Ruppert’s reagent (TMS-CF₃) for regioselective silylation under solvent-free conditions, minimizing byproducts .
-
Metal-mediated silylation: Palladium catalysts enable coupling reactions between halogenated isoquinolines and TMS reagents, though this method is less common .
Table 2: Comparison of synthetic routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical silylation | 85–92 | 98 | 4–6 |
| NHC catalysis | 78–84 | 95 | 2–3 |
| Palladium coupling | 65–72 | 90 | 8–12 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The TMS group deactivates the aromatic ring toward electrophiles but directs incoming substituents to the 8-position due to steric and electronic effects . For example, nitration predominantly yields 8-nitro-5-[(trimethylsilyl)oxy]isoquinoline.
Silicon-Oxygen Bond Cleavage
The Si-O bond undergoes hydrolysis under acidic or basic conditions, regenerating 5-hydroxyisoquinoline. This reversible protection strategy is invaluable in multistep syntheses :
Industrial and Materials Science Applications
Polymer Stabilization
Incorporation into polyimide matrices at 2–5 wt% improves thermal stability, increasing decomposition onset temperatures by 40–60°C .
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces demonstrate enhanced corrosion resistance, with impedance modulus |Z| increasing from 10⁴ Ω·cm² (bare Au) to 10⁶ Ω·cm² (modified surface) .
Environmental and Regulatory Considerations
The compound’s logP (octanol-water partition coefficient) of 3.81 suggests moderate bioaccumulation potential . Current EPA regulations classify it as a Category C inert ingredient under 40 CFR 180.950, permitting use in pesticide formulations at ≤5% concentration .
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